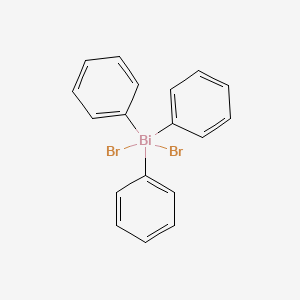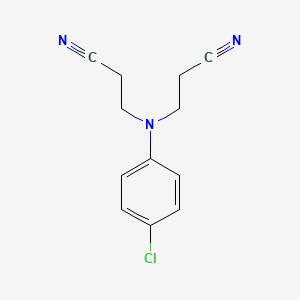
3,3'-(4-Chlorophenylimino)dipropionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4-Chlorophenylimino)dipropionitrile is a chemical compound with the molecular formula C12H12ClN3 It is known for its unique structure, which includes a chlorophenyl group and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Chlorophenylimino)dipropionitrile typically involves the reaction of 4-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 3,3’-(4-Chlorophenylimino)dipropionitrile may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4-Chlorophenylimino)dipropionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3’-(4-Chlorophenylimino)dipropionitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(4-Chlorophenylimino)dipropionitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways. Detailed studies are required to fully elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Phenylimino)dipropionitrile
- 3,3’-(P-Tosylimino)dipropionitrile
- Alpha-(3-Chlorophenylimino)-P-Cresol
Uniqueness
3,3’-(4-Chlorophenylimino)dipropionitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required.
Propiedades
Fórmula molecular |
C12H12ClN3 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
3-[4-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-3-5-12(6-4-11)16(9-1-7-14)10-2-8-15/h3-6H,1-2,9-10H2 |
Clave InChI |
PWPCWTLPMOTNGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCC#N)CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

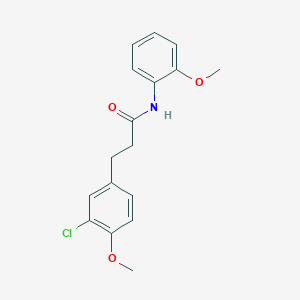
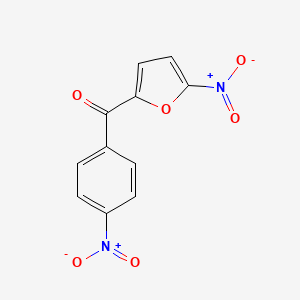
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

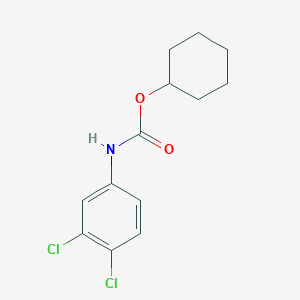


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
